(2E)-but-2-en-1-yl 4-(4-ethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
(2E)-but-2-en-1-yl 4-(4-ethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a tetrahydropyrimidine ring, an ethylphenyl group, and a butenyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-but-2-en-1-yl 4-(4-ethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Tetrahydropyrimidine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydropyrimidine ring.
Introduction of the Ethylphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where the ethyl group is introduced to the phenyl ring.
Esterification: The final step involves the esterification of the carboxylic acid group with but-2-en-1-ol under acidic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of less toxic reagents to ensure safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group on the phenyl ring, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the double bond in the butenyl group, converting it to a single bond and forming the corresponding alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of various esters or amides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2E)-but-2-en-1-yl 4-(4-ethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural complexity makes it a valuable tool for understanding the mechanisms of enzyme catalysis and inhibition.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It can be used as a lead compound for the development of new drugs targeting specific biological pathways. Its ability to interact with various molecular targets makes it a promising candidate for drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features allow for the design of polymers and other materials with specific characteristics, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (2E)-but-2-en-1-yl 4-(4-ethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-ethylphenyl)but-2-enoic acid
- (2E)-N-(4-ethylphenyl)-2-(hydroxyimino)ethanamide
- (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propen-1-one
Uniqueness
Compared to similar compounds, (2E)-but-2-en-1-yl 4-(4-ethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate stands out due to its unique combination of a tetrahydropyrimidine ring and a butenyl ester group. This structural feature provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H22N2O3 |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
[(E)-but-2-enyl] 4-(4-ethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H22N2O3/c1-4-6-11-23-17(21)15-12(3)19-18(22)20-16(15)14-9-7-13(5-2)8-10-14/h4,6-10,16H,5,11H2,1-3H3,(H2,19,20,22)/b6-4+ |
InChI Key |
FAYNQFLMDXBZCY-GQCTYLIASA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OC/C=C/C |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OCC=CC |
Origin of Product |
United States |
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